(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
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Overview
Description
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a biochemical assay reagent with the molecular formula C6H10O8 and a molecular weight of 210.14 g/mol . It is a derivative of hexaric acid and is known for its high purity and global citation in scientific research . The compound is primarily used in biochemical assays and research applications .
Mechanism of Action
L-Idaric acid, also known as Iduronic acid, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It plays a significant role in various biological processes. This article provides a comprehensive overview of the mechanism of action of L-Idaric acid, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of L-Idaric acid is α-L-idosiduronase, an enzyme that hydrolyzes iduronosidic linkages in the desulfated glycosaminoglycan dermatan . This interaction plays a crucial role in the biological activity of L-Idaric acid.
Mode of Action
L-Idaric acid acts as an inhibitor of α-L-idosiduronase . By inhibiting this enzyme, L-Idaric acid prevents the breakdown of iduronosidic linkages in dermatan sulfate, a type of glycosaminoglycan. This interaction leads to changes in the structure and function of dermatan sulfate, affecting various biological processes.
Result of Action
The inhibition of α-L-idosiduronase by L-Idaric acid leads to changes in the structure and function of dermatan sulfate . These changes can affect various biological processes, potentially leading to therapeutic effects. For example, alterations in dermatan sulfate could impact cell signaling pathways, potentially influencing cell growth and differentiation.
Biochemical Analysis
Biochemical Properties
L-Idaric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which catalyze oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which stabilize the transition states of the biochemical reactions .
Cellular Effects
L-Idaric acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, L-Idaric acid can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of L-Idaric acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, L-Idaric acid can inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Idaric acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that L-Idaric acid remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to L-Idaric acid in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses .
Dosage Effects in Animal Models
The effects of L-Idaric acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic functions. At high doses, L-Idaric acid can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
L-Idaric acid is involved in several metabolic pathways. It interacts with enzymes such as hexokinases and aldolases, which play roles in glycolysis and gluconeogenesis. These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. L-Idaric acid’s involvement in these pathways highlights its importance in maintaining metabolic homeostasis .
Transport and Distribution
Within cells and tissues, L-Idaric acid is transported and distributed through specific transporters and binding proteins. For example, it can be transported by glucose transporters due to its structural similarity to glucose. This transport mechanism ensures its proper localization and accumulation in target tissues, where it can exert its biochemical effects .
Subcellular Localization
L-Idaric acid’s subcellular localization is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, L-Idaric acid can be localized to the mitochondria, where it participates in energy metabolism. Its localization can influence its interactions with other biomolecules and its overall efficacy .
Preparation Methods
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid can be synthesized through various methods. One common synthetic route involves the oxidation of L-idose, a sugar, using nitric acid . The reaction conditions typically include a controlled temperature and pH to ensure the selective oxidation of the sugar to the desired acid . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce various derivatives.
Reduction: The compound can be reduced to form L-idose or other sugar derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order acids, while reduction may produce sugar alcohols .
Scientific Research Applications
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid can be compared with other similar compounds, such as:
L-idaro-1,4-lactone: This compound is a lactone derivative of this compound and shares similar inhibitory properties against α-L-idosiduronase.
D-glucaric acid: Another hexaric acid derivative, D-glucaric acid, is used in similar biochemical assays and research applications.
This compound is unique due to its specific inhibitory effects and its role in studying microbial invasions and metabolic pathways .
Properties
CAS No. |
80876-58-0 |
---|---|
Molecular Formula |
C6H10O8 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1 |
InChI Key |
DSLZVSRJTYRBFB-MMPJQOAZSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Isomeric SMILES |
[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,4:3,5-di-O-methylene-L-idaric acid and how was its conformation determined?
A1: 2,4:3,5-Di-O-methylene-L-idaric acid (derived from L-idaric acid) possesses a unique cis-fused tetrahydro-[1,3]dioxino[5,4-d]-1,3-dioxin ring system. [] This complex structure was found to favor an "O-inside" conformation, as revealed by force-field calculations using Allinger's molecular mechanics program MM2p85. [] This computational finding was further corroborated by experimental evidence from 400-MHz 1H- and 100-MHz 13C NMR spectroscopy. []
Q2: How was 2,4:3,5-di-O-methylene-L-idaric acid utilized in polymer synthesis?
A2: The research demonstrated the successful synthesis of polycondensates using 2,4:3,5-di-O-methylene-L-idaric acid as a monomer. [] This involved homogeneous solution polymerization reactions where 2,4:3,5-di-O-methylene-L-idaric acid was reacted with either aromatic diols or aromatic diamines. [] This approach highlights the potential of this L-idaric acid derivative as a building block for novel polymeric materials.
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